(2R)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide (2R)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide
Brand Name: Vulcanchem
CAS No.: 1290235-36-7
VCID: VC5215836
InChI: InChI=1S/C12H18N2O/c1-8-6-4-5-7-11(8)10(3)14-12(15)9(2)13/h4-7,9-10H,13H2,1-3H3,(H,14,15)/t9-,10?/m1/s1
SMILES: CC1=CC=CC=C1C(C)NC(=O)C(C)N
Molecular Formula: C12H18N2O
Molecular Weight: 206.289

(2R)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide

CAS No.: 1290235-36-7

Cat. No.: VC5215836

Molecular Formula: C12H18N2O

Molecular Weight: 206.289

* For research use only. Not for human or veterinary use.

(2R)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide - 1290235-36-7

CAS No. 1290235-36-7
Molecular Formula C12H18N2O
Molecular Weight 206.289
IUPAC Name (2R)-2-amino-N-[1-(2-methylphenyl)ethyl]propanamide
Standard InChI InChI=1S/C12H18N2O/c1-8-6-4-5-7-11(8)10(3)14-12(15)9(2)13/h4-7,9-10H,13H2,1-3H3,(H,14,15)/t9-,10?/m1/s1
Standard InChI Key QHESFWGARJPJSQ-YHMJZVADSA-N
SMILES CC1=CC=CC=C1C(C)NC(=O)C(C)N

(2R)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide is a chiral amide compound that holds significant interest in medicinal chemistry and pharmaceutical applications. This compound features a central carbon atom connected to an amino group, a propanamide moiety, and a 2-methylphenyl ethyl substituent, contributing to its chiral nature. It falls under the category of amino acids and amides, exhibiting properties typical of both, making it versatile in chemical reactions and biological interactions.

Synthesis Methods

The synthesis of (2R)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide can be achieved through several methods, although specific detailed protocols are not widely documented in the available literature. Generally, the synthesis involves forming the amide bond between the appropriate amine and acid derivatives, often requiring chiral resolution to obtain the desired (2R) configuration.

Biological Activities and Applications

While specific biological activities of (2R)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide are not extensively documented, its structure suggests potential interactions with enzymes or receptors. The compound's chiral nature and functional groups make it a candidate for studying pharmacological effects, particularly in areas where chiral specificity is crucial for biological activity.

Potential ApplicationBasis
Enzyme InhibitionChiral Specificity
Receptor InteractionStructural Features

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